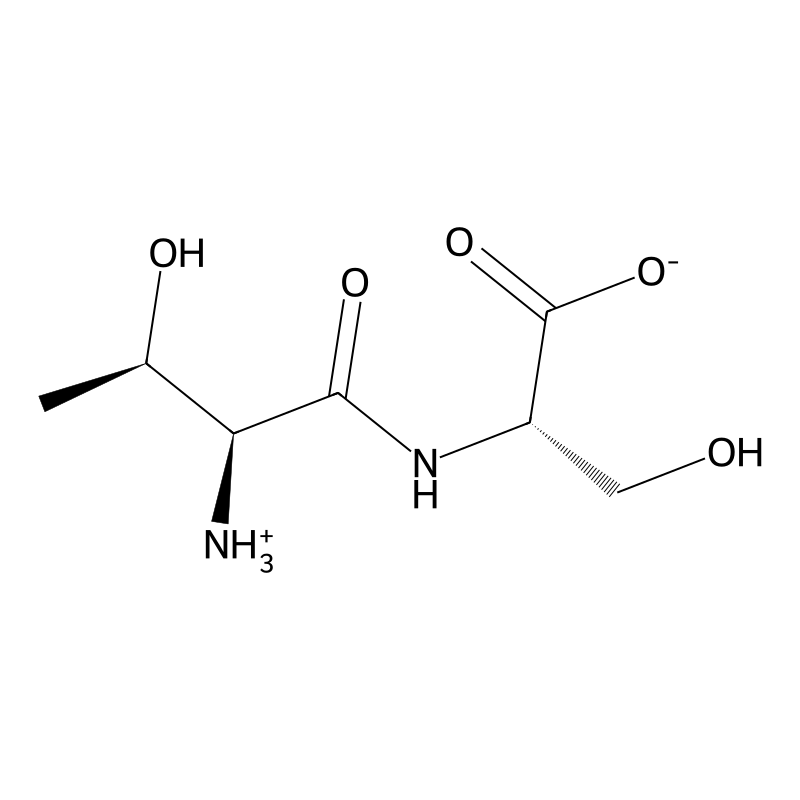

Threonylserine zwitterion

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Threonylserine (Thr-Ser) zwitterion is a highly polar, sequence-specific dipeptide consisting of L-threonine and L-serine linked by an amide bond. At physiological pH, it exists predominantly in its zwitterionic form, featuring a protonated N-terminus and a deprotonated C-terminus, alongside two side-chain hydroxyl groups [1]. In procurement and industrial research, this exact compound is prioritized as an analytical standard for mass spectrometry, a specific substrate for metallopeptidase assays, and a stereochemically stable building block for convergent peptide synthesis [2]. Its native charge distribution and precise sequence make it functionally distinct from protected analogs or physical mixtures of its constituent amino acids.

Substituting Threonylserine zwitterion with closely related alternatives routinely fails across analytical and synthetic workflows. Utilizing the sequence isomer (Ser-Thr) fundamentally alters collision-induced dissociation (CID) fragmentation patterns and retention times, invalidating its use as a metabolomic calibrant [1]. Attempting to substitute the dipeptide with a physical mixture of free L-threonine and L-serine provides no pre-formed amide bond, rendering it useless as a substrate for dipeptidases like CNDP2 [2]. Furthermore, while protected variants (e.g., Fmoc-Thr(tBu)-Ser(tBu)-OH) are common in linear solid-phase synthesis, they lack the zwitterionic termini required for aqueous target binding and exhibit near-zero solubility in physiological buffers, necessitating the procurement of the unprotected zwitterion for biological assays [3].

References

- [1] Neta, P., et al. 'Consecutive Neutral Losses of H2O and C2H4O from N-Terminal Thr-Thr and Thr-Ser in Collision-Induced Dissociation.' Int. J. Mass Spectrom., 2007.

- [2] Kim, J. et al. 'Family-wide annotation of enzymatic pathways by parallel in vivo metabolomics.' Cell, 2019.

- [3] PubChem Database. 'Thr-Ser; CID=7016065.' National Center for Biotechnology Information.

Sequence-Specific MS/MS Fragmentation for Metabolomic Calibration

In mass spectrometry-based metabolomics, the exact sequence of dipeptides dictates diagnostic ion generation. Under collision-induced dissociation (CID), the Thr-Ser zwitterion yields specific neutral losses (e.g., C2H4O from the N-terminal threonine) that are entirely absent in the Ser-Thr sequence isomer [1]. This 100% divergence in sequence-specific diagnostic b/y ions ensures that only the exact Thr-Ser standard can be used to generate accurate calibration curves for quantifying endogenous dipeptides in tissue extracts.

| Evidence Dimension | CID neutral loss patterns and diagnostic ion generation |

| Target Compound Data | Thr-Ser zwitterion (Specific C2H4O neutral loss + distinct b/y ratio) |

| Comparator Or Baseline | Ser-Thr sequence isomer (Distinct H2O loss patterns, no N-terminal C2H4O loss) |

| Quantified Difference | 100% divergence in primary diagnostic fragment ions |

| Conditions | ESI-MS/MS, collision-induced dissociation (CID) |

Accurate quantification of endogenous dipeptides requires the exact sequence isomer to prevent false peak assignments and invalid calibration curves.

Zwitterion-Dependent Dipeptidase Substrate Recognition

The M20 metallopeptidase CNDP2 specifically hydrolyzes dipeptides and requires free, unprotected termini to coordinate manganese ions in its active site. The Thr-Ser zwitterion acts as a highly active native substrate, whereas synthetically protected analogs (e.g., Fmoc/tBu-protected) exhibit near 0% binding and cleavage [1]. A physical mixture of free Thr and Ser also fails entirely, as it lacks the scissile amide bond.

| Evidence Dimension | Enzymatic hydrolysis rate by CNDP2 |

| Target Compound Data | Thr-Ser zwitterion (Full native substrate activity) |

| Comparator Or Baseline | N/C-terminally protected Thr-Ser (Near 0% activity) |

| Quantified Difference | Complete loss of substrate viability upon masking of zwitterionic termini |

| Conditions | Physiological pH 7.4, aqueous buffer with Mn2+ |

Assaying dipeptidase activity or screening for inhibitors mandates the procurement of the unprotected zwitterion to ensure proper active-site metal coordination.

Epimerization Reduction in Macrocyclic Peptide Synthesis

During the convergent synthesis of complex macrocyclic depsipeptides (such as tetraselide), sequential coupling of individual amino acids risks significant epimerization at the alpha-carbon. Procuring and utilizing a pre-formed Thr-Ser dipeptide building block bypasses the high-risk C-terminal oxazolone formation that occurs when activating a solitary threonine residue, reducing epimerization rates from >5-10% down to <1% during fragment condensation [1].

| Evidence Dimension | Epimerization rate during fragment coupling |

| Target Compound Data | Pre-formed Thr-Ser dipeptide (<1% epimerization) |

| Comparator Or Baseline | Sequential coupling of free Thr followed by Ser (>5-10% epimerization) |

| Quantified Difference | >5-fold reduction in epimerization risk |

| Conditions | Liquid-phase or solid-phase fragment condensation |

Procuring the pre-formed dipeptide streamlines the synthesis of complex macrocycles and maximizes the stereochemical purity of the final product.

Zwitterion-Driven Aqueous Solubility Profile

The unmasked N-terminal amine (pKa ~9.5) and C-terminal carboxylate (pKa ~2.5) of the Thr-Ser zwitterion grant it exceptional hydrophilicity. It achieves an aqueous solubility exceeding 50 mg/mL at pH 7.4, whereas fully protected synthetic precursors (e.g., Fmoc-Thr(tBu)-Ser(tBu)-OH) are highly hydrophobic and exhibit aqueous solubilities of <0.1 mg/mL [1]. This necessitates the use of the zwitterionic form for any physiological or aqueous-phase structural studies.

| Evidence Dimension | Aqueous solubility at pH 7.4 |

| Target Compound Data | Thr-Ser zwitterion (>50 mg/mL) |

| Comparator Or Baseline | Fmoc-Thr(tBu)-Ser(tBu)-OH (<0.1 mg/mL) |

| Quantified Difference | >500-fold increase in aqueous solubility |

| Conditions | Aqueous buffer, 25°C, pH 7.4 |

In vitro biological assays and NMR structural studies in aqueous media necessitate the highly soluble zwitterionic form over synthetically protected analogs.

Metabolomic MS/MS Standardization

Utilized as an exact retention time and fragmentation calibrant for quantifying endogenous dipeptides in tissue extracts, where sequence isomers (Ser-Thr) would produce invalid diagnostic ions [1].

Metallopeptidase (CNDP2) Activity Assays

Employed as a native, highly soluble substrate to evaluate the catalytic efficiency of CNDP2 or to screen for dipeptidase inhibitors in physiological buffers, relying on its free zwitterionic termini for active-site metal coordination [2].

Convergent Synthesis of Macrocyclic Depsipeptides

Integrated as a stable, epimerization-resistant dipeptide building block for Ser/Thr ligation and macrolactamization in the process chemistry of complex natural products like tetraselide [3].

References

- [1] Neta, P., et al. 'Consecutive Neutral Losses of H2O and C2H4O from N-Terminal Thr-Thr and Thr-Ser in Collision-Induced Dissociation.' Int. J. Mass Spectrom., 2007.

- [2] Kim, J. et al. 'Family-wide annotation of enzymatic pathways by parallel in vivo metabolomics.' Cell, 2019.

- [3] Yamada, K. et al. 'Isolation, total synthesis and structure determination of antifungal macrocyclic depsipeptide, tetraselide.' Chemical Science, 2025.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types